molecular formula C19H17N5O3S B315561 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE

Cat. No.: B315561
M. Wt: 395.4 g/mol
InChI Key: BDTOFQRFWAVKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure, which includes a tetrazole ring, a benzofuran moiety, and a thioether linkage. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with 1-oxo-1,3-dihydro-2-benzofuran-5-yl acetic acid under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. Additionally, it has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide
  • **4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline

Uniqueness

2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is unique due to its combination of a tetrazole ring, a benzofuran moiety, and a thioether linkage. This unique structure contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide

InChI

InChI=1S/C19H17N5O3S/c1-11-3-5-15(7-12(11)2)24-19(21-22-23-24)28-10-17(25)20-14-4-6-16-13(8-14)9-27-18(16)26/h3-8H,9-10H2,1-2H3,(H,20,25)

InChI Key

BDTOFQRFWAVKKB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)C(=O)OC4)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)C(=O)OC4)C

Origin of Product

United States

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